molecular formula C15H10FNO B2820292 (2-fluorophenyl)(1H-indol-3-yl)methanone CAS No. 16273-87-3

(2-fluorophenyl)(1H-indol-3-yl)methanone

Cat. No. B2820292
CAS RN: 16273-87-3
M. Wt: 239.249
InChI Key: SWWYDSBZTFXYAQ-UHFFFAOYSA-N
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Description

“(2-fluorophenyl)(1H-indol-3-yl)methanone” is an organic compound that contains a fluorophenyl group, an indole group, and a methanone group . The presence of these functional groups suggests that it may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and indole groups) and a carbonyl group (from the methanone group) . These groups could engage in various types of intermolecular interactions, such as pi-stacking or hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the fluorine atom, the carbonyl group, and the aromatic rings . For example, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions, while the carbonyl group could undergo various addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could increase its lipophilicity, while the carbonyl group could increase its polarity . The aromatic rings could also contribute to its UV-visible absorption properties .

Scientific Research Applications

Genotoxic Properties

A study investigated the genotoxic properties of synthetic cannabinoids, including compounds structurally related to "(2-fluorophenyl)(1H-indol-3-yl)methanone". The research found that these substances can cause DNA damage, such as single- and double-strand breaks and the formation of micronuclei, which are indicative of chromosomal aberrations. This DNA instability is involved in the etiology of cancer, suggesting that the consumption of these compounds may lead to tumors in the respiratory tract (Ferk et al., 2016).

Radiolabeling for Imaging

Another study focused on the regioselective radiolabeling of AM694, a compound related to "this compound", with F-18 for potential use as a radiotracer for imaging cerebral cannabinoid receptors. The radiolabeled compound was synthesized with high radiochemical yield and purity, highlighting its potential application in neuroimaging to study cannabinoid receptor distribution and density (Willis et al., 2003).

Synthesis Methodologies

Research on synthesis methodologies has led to the development of novel compounds and improved synthesis routes for compounds structurally similar to "this compound". For example, a study described the synthesis of AM-694, a related compound, which involved various steps such as Friedel-Crafts acylation, deprotection, N-alkylation, and ester hydrolysis. This method offered advantages such as simplicity, low cost, and high yield, contributing to the advancement of synthetic techniques in medicinal chemistry (Cheng, 2012).

Future Directions

The potential applications of this compound would likely depend on its physical, chemical, and biological properties . For example, if it exhibits interesting biological activity, it could be investigated as a potential therapeutic agent . Alternatively, if it has unique optical or electronic properties, it could be explored for use in materials science .

properties

IUPAC Name

(2-fluorophenyl)-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWYDSBZTFXYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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